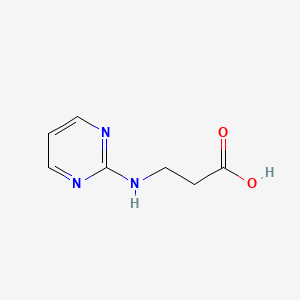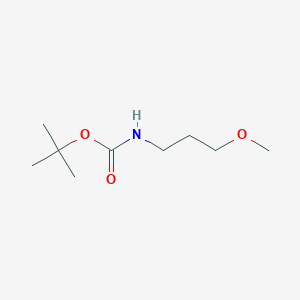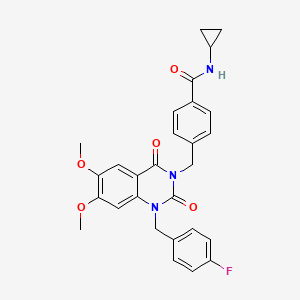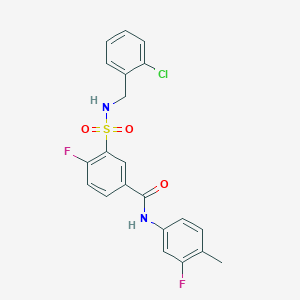![molecular formula C18H11Cl2FN6O B2835681 2,4-dichloro-N'-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide CAS No. 881082-38-8](/img/structure/B2835681.png)
2,4-dichloro-N'-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2,4-dichloro-N’-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide” is a chemical compound with the linear formula C30H21Cl2FN4O3 . It is part of the diazine family, which are widespread two-nitrogen containing compounds in nature (DNA, RNA, flavors, and fragrances), and constitute a central building block for a wide range of pharmacological applications .
Synthesis Analysis
The synthesis of this compound involves the reaction of secondary amine in N2,3-trimethyl-2H-indazol-6-amine with 2,4-dichloropyrimidine in DMF under basic conditions and elevated temperature (100°C, 3 hr), which affords N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrimidine ring, which is a six-membered heterocyclic aromatic moiety. Pyrimidine derivatives are broadly applied in therapeutic disciplines, owing to their high degree of structural diversity .Chemical Reactions Analysis
The chemical reactions involving this compound are characterized by the regioselectivity of the reaction with 2,4-dichloropyrimidine .Applications De Recherche Scientifique
Phosphodiesterase 1 Inhibitors for Neurodegenerative Diseases
Research has focused on designing and synthesizing diverse sets of 3-aminopyrazolo[3,4-d]pyrimidinones, including compounds structurally related to "2,4-dichloro-N'-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide", to act as phosphodiesterase 1 (PDE1) inhibitors. These inhibitors have been studied for their potential to treat cognitive impairment associated with neurodegenerative and neuropsychiatric diseases, such as schizophrenia and Alzheimer's disease. The investigational drug ITI-214, featuring a similar pyrazolopyrimidine core, has shown picomolar inhibitory potency for PDE1, demonstrating excellent selectivity against other PDE families and efficacy in vivo (Peng Li et al., 2016).
Anticancer and Anti-Inflammatory Agents
A series of novel pyrazolopyrimidine derivatives have been synthesized and evaluated for their anticancer and anti-inflammatory activities. These compounds, related in structure to the query compound, have been tested against various cancer cell lines and for their ability to inhibit 5-lipoxygenase, an enzyme involved in inflammation. The structure-activity relationship (SAR) of these compounds provides valuable insights into the development of new therapeutic agents (A. Rahmouni et al., 2016).
Antiinflammatory Drugs Without Ulcerogenic Activity
The development of nonsteroidal anti-inflammatory drugs (NSAIDs) that lack ulcerogenic activity has led to the synthesis of pyrazolo[1,5-a]pyrimidines with significant anti-inflammatory properties and better therapeutic indexes than traditional NSAIDs. These findings indicate the potential for developing safer anti-inflammatory medications based on the pyrazolopyrimidine scaffold (G. Auzzi et al., 1983).
Antiviral Agents Against Influenza
Benzamide-based 5-aminopyrazoles and their fused heterocycles, including pyrazolo[1,5-a]pyrimidine derivatives, have been synthesized and evaluated for their antiviral activities, particularly against the influenza A virus (H5N1). Some of these compounds have shown significant activity, suggesting the potential for developing new antiviral agents based on this chemical framework (A. Hebishy et al., 2020).
Imaging Agents for Neurodegenerative Disorders
Fluorinated pyrazolo[1,5-a]pyrimidines have been synthesized for use as radioligands in positron emission tomography (PET) imaging of peripheral benzodiazepine receptors (PBRs), which are associated with neurodegenerative disorders. These compounds, including [18F]PBR compounds, have shown high in vitro affinity and selectivity for PBRs, indicating their potential as imaging agents to study neurodegenerative diseases (C. Fookes et al., 2008).
Orientations Futures
The future directions for this compound could involve further exploration of its pharmacological applications, given the wide range of biological activities exhibited by diazines . Additionally, novel synthetic methodologies that serve molecules with improved druglikeness and ADME-Tox properties could be explored .
Propriétés
IUPAC Name |
2,4-dichloro-N'-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11Cl2FN6O/c19-10-1-6-13(15(20)7-10)18(28)26-25-16-14-8-24-27(17(14)23-9-22-16)12-4-2-11(21)3-5-12/h1-9H,(H,26,28)(H,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIJYJAISHLPATR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C3=NC=NC(=C3C=N2)NNC(=O)C4=C(C=C(C=C4)Cl)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11Cl2FN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-cyclopentyl-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide](/img/structure/B2835601.png)



![(4-Chlorophenyl)(3-{[(2,6-dichlorophenyl)sulfinyl]methyl}-1-benzofuran-2-yl)methanone](/img/structure/B2835611.png)

![3-(4-methoxyphenyl)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propan-1-one](/img/structure/B2835615.png)

![3-(benzenesulfonyl)-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B2835617.png)


![8-(Chloromethyl)imidazo[1,2-a]pyridine hydrochloride](/img/structure/B2835621.png)
